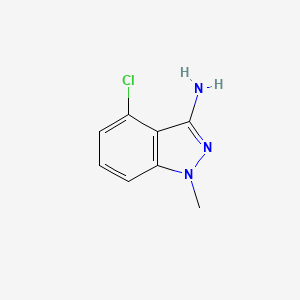

4-Chloro-1-methyl-1H-indazol-3-amine

Description

BenchChem offers high-quality 4-Chloro-1-methyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPUYNUPNBARPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650992 | |

| Record name | 4-Chloro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-93-8 | |

| Record name | 4-Chloro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Chloro-1-methyl-1H-indazol-3-amine

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Indazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and bacterial infections.[2] At the heart of this success is the 3-aminoindazole moiety, a highly effective bioisostere for other hydrogen-bonding groups that frequently serves as a critical "hinge-binding" fragment in kinase inhibitors.[2]

This guide provides an in-depth technical overview of 4-Chloro-1-methyl-1H-indazol-3-amine (CAS 959240-93-8), a key heterocyclic building block for researchers and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and strategic applications, offering field-proven insights into its utility. The defining features of this molecule are:

-

The 3-Amino Group: Serves as the primary reactive handle for derivatization and is crucial for biological interactions.

-

The N1-Methyl Group: Strategically placed to block tautomerization, ensuring a single, stable regioisomer, which simplifies structure-activity relationship (SAR) studies.

-

The 4-Chloro Substituent: Modulates the electronic properties of the aromatic system and provides an additional, albeit less reactive, site for potential cross-coupling reactions.

This document is designed to equip scientists with the foundational knowledge required to effectively utilize this versatile compound in their research and development programs.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in experimental work. The key identifiers and computed properties for 4-Chloro-1-methyl-1H-indazol-3-amine are summarized below.

| Property | Value | Reference |

| CAS Number | 959240-93-8 | [3] |

| Molecular Formula | C₈H₈ClN₃ | [3] |

| Molecular Weight | 181.62 g/mol | [3] |

| SMILES | NC1=NN(C)C2=C1C(Cl)=CC=C2 | [3] |

| MDL Number | MFCD09864571 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted 3-aminoindazoles is a well-established field, typically relying on the cyclization of an ortho-halobenzonitrile with a hydrazine source. This approach provides a robust and scalable route to the indazole core.[2][4][5]

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile. The process involves a regioselective nucleophilic aromatic substitution (SₙAr) with methylhydrazine. The ortho-fluoro analogue is often more reactive, but the chloro-precursor is also viable. The choice of methylhydrazine directly installs the N1-methyl group, preventing the formation of regioisomers that would occur if hydrazine hydrate were used first, followed by a separate methylation step.

Caption: Proposed synthetic workflow for 4-Chloro-1-methyl-1H-indazol-3-amine.

Experimental Protocol: Synthesis via SₙAr Cyclization

This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).

-

Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and facilitating SₙAr reactions by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.

-

-

Reagent Addition: While stirring under a nitrogen atmosphere, add methylhydrazine (1.2-1.5 eq) dropwise via syringe. The reaction is often exothermic; maintain control with an ice bath if necessary.

-

Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. The inert atmosphere prevents oxidation of the hydrazine.

-

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Self-Validation: The reaction progress is tracked empirically. The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the amine) validates that the reaction is proceeding.

-

-

Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMSO). Extract the aqueous phase three times with ethyl acetate.

-

Causality: This "quenches" the reaction and partitions the organic product into the ethyl acetate layer, leaving the DMSO and inorganic salts in the aqueous phase.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Self-Validation: Purity of the final fractions is confirmed by TLC. Pooling the pure fractions and removing the solvent should yield the target compound as a solid, which can be further validated by the methods in Section 4.0.

-

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data are characteristic of 4-Chloro-1-methyl-1H-indazol-3-amine and serve as a benchmark for validating its identity and purity.

| Analysis Technique | Expected Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.5-7.0 (m, 3H): Aromatic protons on the benzene ring. δ ~5.5 (s, 2H): Broad singlet for the -NH₂ protons (exchangeable with D₂O). δ ~3.8 (s, 3H): Sharp singlet for the N-CH₃ protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~8 unique signals: 6 for the aromatic/indazole core carbons and 1 for the N-CH₃ carbon. The carbon bearing the chlorine will be in the aromatic region. |

| LC-MS (ESI+) | [M+H]⁺ at m/z 182.0. The presence of a peak at m/z 184.0 with ~33% the intensity of the m/z 182 peak is the characteristic isotopic signature of a single chlorine atom. |

| Appearance | Typically an off-white to light brown solid. |

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the predictable reactivity of its functional groups, primarily the 3-amino group.

Caption: Conceptual diagram of 3-aminoindazole binding to a kinase hinge.

Intermediate for Complex Molecules

Substituted 3-aminoindazoles are critical intermediates in the synthesis of complex pharmaceuticals. For example, the closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a key fragment used in the practical synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. [4][5]This underscores the industrial relevance and strategic importance of this class of compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. 4-Chloro-1-methyl-1H-indazol-3-amine should be handled with care, following established laboratory safety procedures.

GHS Hazard Classification: [3]

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures: [6][7][8]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [9]Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. [6][8]

Conclusion

4-Chloro-1-methyl-1H-indazol-3-amine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity at the 3-amino position, and relevance as a core fragment in biologically active molecules make it an indispensable building block. By understanding its synthesis, characterization, and reactivity profile, researchers can confidently and efficiently incorporate this compound into their synthetic workflows to accelerate the discovery and development of novel therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. [Link]

-

Al-Ostoot, F.H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(11), 2660. [Link]

-

Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 959240-93-8|4-Chloro-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

The Multifaceted Biological Activities of Substituted 1H-Indazol-3-amines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted 1H-indazol-3-amines, with a particular focus on their applications in oncology, infectious diseases, and beyond. We will delve into the mechanistic intricacies of their action as potent kinase inhibitors, anticancer agents targeting various cellular pathways, and antimicrobial compounds. This guide will further provide detailed experimental protocols for assessing these activities, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

Introduction: The 1H-Indazol-3-amine Core - A Versatile Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from medicinal chemists due to its remarkable pharmacological versatility.[1] Among its isomers, the 1H-indazole scaffold is particularly prominent in numerous clinically approved drugs and investigational agents.[1][2] The introduction of a 3-amino substituent to this core creates the 1H-indazol-3-amine moiety, a key pharmacophore that has proven to be a highly effective "hinge-binding fragment" for protein kinases.[1][2] This ability to effectively interact with the ATP-binding site of kinases has positioned substituted 1H-indazol-3-amines as a cornerstone in the design of targeted therapies, particularly in oncology.

Beyond kinase inhibition, strategic substitutions on the indazole ring and the 3-amino group have unlocked a wide spectrum of biological activities, including direct anticancer effects through various mechanisms, antimicrobial properties, and potential applications in the treatment of neurological disorders.[3][4] This guide will systematically explore these activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this remarkable scaffold.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted 1H-indazol-3-amines have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

The 1H-indazol-3-amine core is a well-established hinge-binding motif that anchors inhibitors to the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[1][2]

Mutations and rearrangements of the ALK gene are key drivers in several cancers, including non-small cell lung cancer. The 1H-indazol-3-amine scaffold is a core component of potent ALK inhibitors like Entrectinib.[2] The design of such inhibitors often focuses on substitutions at the 5-position of the indazole ring to enhance potency and selectivity.[5]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6] Substituted 1H-indazol-3-amines have been successfully developed as potent VEGFR-2 inhibitors.[7] The binding of these inhibitors to the ATP-binding site of VEGFR-2 is often characterized by hydrogen bond interactions between the 3-amino group and the hinge region residues, such as Cys919, and additional interactions with residues like Glu917.[6]

Aberrant FGFR signaling is implicated in various cancers. The 1H-indazol-3-amine scaffold has been utilized to develop potent FGFR inhibitors.[8][9] Structural studies have revealed that the indazole core forms key interactions within the FGFR1 kinase domain, providing a foundation for the rational design of new and selective inhibitors.[10]

PARP inhibitors have emerged as a significant therapeutic strategy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[11][12] Substituted 1H-indazole-7-carboxamides have been identified as potent PARP inhibitors, demonstrating the versatility of the indazole scaffold beyond kinase inhibition.[11]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, substituted 1H-indazol-3-amines exert their anticancer effects through other critical cellular pathways.

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2.[2][13] Certain substituted 1H-indazol-3-amine derivatives have been shown to up-regulate p53 expression and down-regulate MDM2, thereby disrupting the p53-MDM2 interaction and promoting apoptosis in cancer cells.[2][13] This mechanism involves the accumulation of p53, which can then activate downstream targets to induce cell death.[2]

IDO1 is an enzyme that plays a critical role in immune evasion by cancer cells through the degradation of the essential amino acid tryptophan.[14][15] Inhibition of IDO1 can restore anti-tumor immunity. The indazole scaffold has been identified as a promising heme-binding motif for the development of IDO1 inhibitors.[16][17]

Representative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted 1H-indazol-3-amine derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | 5-(Aryl)-3-(piperazin-1-ylacetyl) | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][4][13] |

| 6o | 5-(Aryl)-3-(piperazin-1-ylacetyl) | A549 (Lung Cancer) | >40 | [1][4][13] |

| 6o | 5-(Aryl)-3-(piperazin-1-ylacetyl) | PC-3 (Prostate Cancer) | 18.23 | [1][4][13] |

| 6o | 5-(Aryl)-3-(piperazin-1-ylacetyl) | Hep-G2 (Liver Cancer) | 16.21 | [1][4][13] |

| 5k | 5-(Aryl)-3-(arylthioacetyl) | Hep-G2 (Liver Cancer) | 3.32 | [1] |

| Compound 30 | Indazole scaffold | HUVEC (VEGFR-2) | 0.00124 | [7] |

| Etoposide | (Control) | MDA-MB-231 (Breast Cancer) | 2.0 | [18] |

| 1-methyl-3-(pyridin-4-yl)-1H-indazole | 1-Methyl, 3-(pyridin-4-yl) | MDA-MB-231 (Breast Cancer) | Similar to Etoposide | [18] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

In addition to their well-documented anticancer properties, substituted indazole derivatives, including 1H-indazol-3-amines, have demonstrated promising activity against a range of microbial pathogens.[19]

Antibacterial and Antifungal Potential

Several studies have reported the synthesis and evaluation of indazole-containing compounds with significant antibacterial and antifungal activities.[20][21] The mechanism of action is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Representative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected indazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Indazole 2 | N/A | Staphylococcus aureus | >128 | [19] |

| Indazole 3 | N/A | Enterococcus faecalis | >128 | [19] |

| Indazole 5 | N/A | Staphylococcus aureus (MDR) | >128 | [19] |

| Pyrazoline 9 | N/A | Staphylococcus aureus | 4 | [19] |

| Pyrazoline 9 | N/A | Staphylococcus aureus (MDR) | 4 | [19] |

| Pyrazoline 9 | N/A | Enterococcus faecalis | 4 | [19] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Potential in Neurological Disorders

Emerging research suggests that the indazole scaffold may have therapeutic potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[3][22] The proposed mechanisms of action include the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), which are implicated in the pathophysiology of these conditions.[22]

Experimental Protocols for Biological Evaluation

To facilitate further research and development of substituted 1H-indazol-3-amines, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.625-10 µM) for 48 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as the apoptosis-related proteins Bax and Bcl-2.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax or anti-Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of substituted 1H-indazol-3-amines is highly dependent on the nature and position of the substituents on the indazole ring and the 3-amino group.

-

Substitutions at the 5-position: This position is often modified to enhance potency and selectivity against specific kinase targets. Aromatic ring substitutions at this position can lead to additional interactions with the kinase binding pocket.[1]

-

Modifications of the 3-amino group: Acylation of the 3-amino group or its incorporation into a larger heterocyclic system can significantly modulate the biological activity. For instance, the introduction of a piperazine acetamide moiety at the C-3 position has been shown to improve antitumor activity and pharmacokinetic properties.[1]

-

Substitutions at the 1-position: The N1 position of the indazole ring can be substituted to fine-tune the physicochemical properties and biological activity of the compounds.

The future of drug discovery with 1H-indazol-3-amines lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold for new therapeutic targets, including those in neurodegenerative and inflammatory diseases, holds significant promise. Furthermore, the use of advanced computational techniques, such as structure-based drug design and molecular dynamics simulations, will continue to play a crucial role in guiding the synthesis of next-generation 1H-indazol-3-amine-based therapeutics.

Conclusion

Substituted 1H-indazol-3-amines represent a remarkably versatile and privileged scaffold in modern drug discovery. Their proven success as kinase inhibitors, coupled with their emerging potential as direct-acting anticancer agents, antimicrobial compounds, and modulators of other key biological pathways, underscores their therapeutic importance. This technical guide has provided a comprehensive overview of their diverse biological activities, detailed experimental methodologies for their evaluation, and insights into their structure-activity relationships. It is anticipated that continued research and development in this area will lead to the discovery of novel and effective therapies for a wide range of human diseases.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., Al-Shihry, S. S., & Abdel-Maksoud, M. S. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6593. [Link]

-

Pal, A., & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(14), 1365-1378. [Link]

-

Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, J. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

El-Sayed, M. A. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

-

Zhu, G., Liu, Y., Li, D., Wang, Y., Chen, Y., & Li, J. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(21), 3875. [Link]

-

Li, C., Li, Y., & Li, J. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(5), 2695-2706. [Link]

-

Cui, G., Li, C., Li, Y., & Li, J. (2020). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of enzyme inhibition and medicinal chemistry, 35(1), 72-84. [Link]

-

Salman, A. S., Ali, A. A., & El-Shehry, M. F. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 79-93. [Link]

-

Pal, A., & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(14), 1365-1378. [Link]

-

Shrivastava, S. K., & Singh, S. K. (2015). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466. [Link]

-

Klutchko, S. R., Hamby, J. M., Reuman, M., Winters, R. T., & Blankley, C. J. (2006). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 49(4), 1475-1478. [Link]

-

Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 64(5), 2447-2473. [Link]

-

Li, C., Li, Y., & Li, J. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in chemistry, 8, 584. [Link]

-

El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., Al-Shihry, S. S., & Abdel-Maksoud, M. S. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6593. [Link]

-

Li, H., Liu, Z., & Huang, J. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(3), 565. [Link]

-

Cilibrizzi, A., Giovannuzzi, S., Piras, C., & Piras, A. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 427. [Link]

-

Wang, Y., Zhang, Y., & Wang, Y. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells, 12(4), 583. [Link]

-

Synapse, P. (2024). What are IDO1 inhibitors and how do they work?. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Sawalha, M. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1, 3 (2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 341-351. [Link]

-

D'Andrea, A. D. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Cell, 168(6), 945-947. [Link]

-

Reddy, G. S., Viswanath, I. V. K., & Allaka, T. R. (2019). Anticancer activity of indazole compounds. ResearchGate. [Link]

-

Oh, Y., Kim, H., & Kim, J. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 28(14), 2415-2419. [Link]

-

de Souza, M. V. N., Almeida, M. V., & da Silva, F. d. C. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 154-161. [Link]

-

Zhao, Y., Aguilar, A., Bernard, D., & Wang, S. (2022). Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. Cancers, 14(9), 2206. [Link]

-

El-Sayed, M. A. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(17), 5649. [Link]

-

Li, C., Li, Y., & Li, J. (2022). Discovery of Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. Frontiers in Chemistry, 10, 863989. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17183-17192. [Link]

-

Mayo Clinic. (2018, June 13). Gynecologic Cancer Education: PARP Inhibitor Therapy [Video]. YouTube. [Link]

-

Wang, T., Li, X., Li, Y., Li, J., & Zhang, J. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(11), 2685-2689. [Link]

-

Gadducci, A., & Guerrieri, M. E. (2017). PARP inhibitors alone and in combination with other biological agents in homologous recombination deficient epithelial ovarian cancer: From the basic research to the clinic. Critical reviews in oncology/hematology, 115, 61-69. [Link]

-

Li, C., Li, Y., & Li, J. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry, 103, 117628. [Link]

-

Singh, S., & Kumar, A. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Current Neuropharmacology, 21(11), 2328-2351. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 20. new.zodml.org [new.zodml.org]

- 21. researchgate.net [researchgate.net]

- 22. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) for 4-Chloro-1-methyl-1H-indazol-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-methyl-1H-indazol-3-amine

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those based on the indazole scaffold, are privileged structures known for their diverse biological activities.[1][2] 4-Chloro-1-methyl-1H-indazol-3-amine (CAS No. 959240-93-8) represents a key building block in this domain, offering multiple points for synthetic elaboration.[3][4] Its utility in creating complex molecular architectures necessitates an unambiguous and comprehensive understanding of its structural and electronic properties.

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Chloro-1-methyl-1H-indazol-3-amine. As direct experimental spectra are often proprietary or not publicly disseminated, this document serves as a predictive reference based on first principles of spectroscopy and data from closely related structural analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between the molecular structure and its spectral output. This approach is designed to empower researchers to confidently identify this molecule, assess its purity, and predict its behavior in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. Key features of 4-Chloro-1-methyl-1H-indazol-3-amine that will govern its spectral characteristics include:

-

The Indazole Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This rigid structure gives rise to distinct signals in NMR and IR.

-

Substituents on the Benzene Ring: The electron-withdrawing chlorine atom at the C4 position significantly influences the electronic environment of the aromatic protons and carbons.

-

Substituents on the Pyrazole Ring: The N1-methyl group provides a unique aliphatic signature in NMR. The C3-amine group introduces characteristic N-H signals in both IR and ¹H NMR and strongly influences the electronic character of the heterocyclic ring.

Caption: Molecular Structure of 4-Chloro-1-methyl-1H-indazol-3-amine.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. For 4-Chloro-1-methyl-1H-indazol-3-amine, we anticipate a spectrum with several distinct, well-resolved signals corresponding to each unique proton environment.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the target molecule, assuming a standard deuterated solvent like DMSO-d₆.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (H7) | 7.40 - 7.50 | Doublet (d) | 1H | Ortho to the electron-donating amine influence (via the pyrazole ring) and meta to the chloro group. |

| Aromatic-H (H5) | 7.20 - 7.30 | Doublet (d) | 1H | Ortho to the electron-withdrawing chloro group, leading to a downfield shift. |

| Aromatic-H (H6) | 7.00 - 7.10 | Triplet (t) or Doublet of Doublets (dd) | 1H | Coupled to both H5 and H7. |

| Amine (NH₂) | 5.50 - 6.00 | Broad Singlet (br s) | 2H | Protons on nitrogen are exchangeable, leading to signal broadening. The chemical shift is highly dependent on solvent and concentration.[5] |

| N-Methyl (N-CH₃) | 3.70 - 3.80 | Singlet (s) | 3H | Aliphatic protons attached to a nitrogen atom within a heterocyclic system. |

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic region.

-

Acquisition Parameters:

-

Temperature: Set to a constant temperature, typically 298 K (25 °C).[6]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Acquire data over a spectral width of at least 12 ppm to ensure all signals are captured.[6]

-

Number of Scans: A minimum of 16 scans is recommended to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Causality and Interpretation

The predicted positions of the aromatic protons form an ABC spin system. H5 is expected to be the most downfield of the aromatic protons due to the direct deshielding effect of the adjacent electronegative chlorine atom. H7 is ortho to the C7a bridgehead carbon, which is part of the electron-rich pyrazole ring, while H6 is situated between them. The N-methyl group appears as a sharp singlet, as there are no adjacent protons for coupling. The amine protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.[5] Adding a drop of D₂O to the NMR tube would cause the amine signal to disappear, a classic validation technique.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (C-NH₂) | 150 - 155 | Carbon attached to two nitrogen atoms, highly deshielded. |

| C7a | 140 - 145 | Bridgehead carbon of the indazole ring. |

| C3a | 138 - 142 | Second bridgehead carbon, adjacent to the C4-Cl. |

| C4 (C-Cl) | 128 - 133 | Aromatic carbon directly attached to chlorine; its shift is influenced by halogen inductive effects. |

| C6 | 123 - 127 | Aromatic CH carbon. |

| C5 | 120 - 124 | Aromatic CH carbon. |

| C7 | 110 - 115 | Aromatic CH carbon, shielded by the adjacent pyrazole ring system. |

| N-CH₃ | 33 - 37 | Aliphatic carbon attached to nitrogen. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.

-

Spectral Width: A width of ~220-240 ppm is standard.[6]

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Causality and Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The C3 carbon, bonded to both the amine nitrogen and a ring nitrogen, is expected to be the most downfield (deshielded) carbon in the molecule. Conversely, the N-CH₃ carbon will be the most upfield signal. The carbon bearing the chlorine (C4) will have its chemical shift influenced by the heavy atom effect. Distinguishing between the individual aromatic CH carbons (C5, C6, C7) often requires more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton with its directly attached carbon. NMR spectroscopy is a highly effective method for assigning the structures of substituted indazoles.[7][8]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Formula: C₈H₈ClN₃

-

Molecular Weight: 181.0458 g/mol (monoisotopic)

-

Expected M⁺ Peak (m/z): 181

-

Expected M+2 Peak (m/z): 183 (due to the ³⁷Cl isotope)

-

Isotopic Ratio (M⁺ / M+2): Approximately 3:1

| m/z (Fragment Ion) | Possible Identity | Rationale |

| 181 / 183 | [M]⁺ | Molecular ion peak, showing the characteristic chlorine isotope pattern. |

| 166 / 168 | [M - CH₃]⁺ | Loss of the N-methyl group, a common fragmentation for N-alkyl compounds. |

| 140 / 142 | [M - CH₃ - CN]⁺ or [M - HCN - CH₃]⁺ | Subsequent loss of a cyanide radical or hydrogen cyanide from the pyrazole ring. |

| 104 | [C₇H₅Cl]⁺ | Fragment corresponding to the chlorobenzonitrile radical cation after ring cleavage. |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatography (GC) inlet.

-

Ionization: Utilize a standard Electron Impact (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a detailed, reproducible fingerprint of the molecule.

-

Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Validation: The primary self-validating feature is the observation of the M⁺ and M+2 peaks in a ~3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of 4-Chloro-1-methyl-1H-indazol-3-amine under EI conditions is expected to initiate with the loss of the relatively labile N-methyl group.

Caption: Predicted primary fragmentation pathway for 4-Chloro-1-methyl-1H-indazol-3-amine in EI-MS.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |

| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretch | N-CH₃ |

| 1620 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | Strong to Medium | C=C and C=N Ring Stretching | Indazole Ring |

| 1100 - 1000 | Strong | C-Cl Stretch | Aryl-Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance.

Causality and Interpretation

The most diagnostic feature in the IR spectrum will be the pair of bands in the 3450-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine.[5] The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-Cl stretch, which, while characteristic of the molecule as a whole, can be difficult to assign definitively without computational modeling.[9]

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-1-methyl-1H-indazol-3-amine, as predicted from fundamental principles and data from analogous structures, provides a robust framework for its unequivocal identification. The combination of ¹H and ¹³C NMR defines the precise atomic connectivity and electronic environment of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through its distinct isotopic pattern and fragmentation. Finally, IR spectroscopy provides rapid confirmation of the key amine and aromatic functional groups. Together, these techniques form a self-validating system of analysis, providing the high level of structural certainty required for applications in medicinal chemistry and materials science.

References

-

Chemsrc. 4-Chloro-1H-indazol-3-amine. Chemsrc.com. Available at: [Link].

-

Ivanova, G., & Stoyanov, N. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1382. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. PubChem. Available at: [Link].

-

Gong, X., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link].

-

Gong, X., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link].

-

Gong, X., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. PubChem. Available at: [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link].

-

Raveendran Pillai, R., et al. (2015). Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. Oriental Journal of Chemistry. Available at: [Link].

-

The Journal of Organic Chemistry. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. Available at: [Link].

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link].

-

ResearchGate. Experimental and calculated vibrational frequencies (cm⁻¹). ResearchGate. Available at: [Link].

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link].

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. Available at: [Link].

-

Scribd. IR spectrum of 4-methylaniline_Selected. Scribd. Available at: [Link].

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link].

-

ChemBK. 1-(4-chloro-1-methyl-1H-indazol-3-yl)methanamine. ChemBK. Available at: [Link].

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link].

-

Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. Wiley Online Library. Available at: [Link].

-

MDPI. Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. Available at: [Link].

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link].

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube. Available at: [Link].

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-CHLORO-1-METHYL-1H-INDAZOL-3-AMINE | 959240-93-8 [chemicalbook.com]

- 4. 959240-93-8|4-Chloro-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Scalable Two-Step Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The protocol outlines a robust and scalable two-step synthetic route commencing from the readily available and inexpensive starting material, 2,6-dichlorobenzonitrile. The initial step involves a thermally induced cyclization with hydrazine to form the intermediate 4-chloro-1H-indazol-3-amine. The subsequent step details a highly selective N1-methylation using a safe and easy-to-handle solid methylating agent, avoiding the use of hazardous traditional reagents. This application note is designed for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and process optimization considerations.

Introduction: The Significance of the 3-Aminoindazole Core

3-Aminoindazoles represent a privileged class of heterocyclic structures that are integral to a multitude of biologically active compounds.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. The synthesis of specifically substituted indazoles, such as the title compound, is therefore of critical interest for the generation of novel chemical entities in drug discovery pipelines.

The synthetic strategy detailed herein begins with 2,6-dichlorobenzonitrile, an industrial chemical often used as a herbicide.[2] This approach provides an economical and efficient pathway to the desired 4-chloro-1H-indazol-3-amine intermediate, which is subsequently methylated. The choice of a modern, solid-phase methylating agent in the second step addresses common safety and selectivity challenges associated with traditional methylation methods.[3][4]

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Mechanistic Discussion

Step 1: Formation of 4-Chloro-1H-indazol-3-amine

The formation of the indazole ring from a 2,6-disubstituted benzonitrile is a powerful transformation that proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbon of the nitrile group. This forms a reactive amidine intermediate.

The key cyclization step follows, proceeding via an intramolecular Nucleophilic Aromatic Substitution (SNAr) pathway. The second nitrogen atom of the hydrazine moiety acts as the intramolecular nucleophile, attacking the carbon atom bearing one of the chlorine substituents. The displacement of the chloride leaving group is facilitated by the electron-withdrawing nature of the nitrile-derived group and the second chlorine atom, which stabilize the transient Meisenheimer complex. A final tautomerization yields the aromatic 3-aminoindazole ring system. This reaction is typically performed at elevated temperatures to overcome the activation energy required for the SNAr cyclization.[5][6]

Step 2: Selective N1-Methylation

The 4-chloro-1H-indazol-3-amine intermediate possesses two nitrogen atoms within the indazole ring (N1 and N2) and an exocyclic amino group, all of which are potential sites for methylation. The protocol described here utilizes phenyl trimethylammonium iodide (PhMe₃NI) in the presence of cesium carbonate (Cs₂CO₃) to achieve high selectivity for methylation at the N1 position.[7]

Rationale for Reagent Choice:

-

Cesium Carbonate (Cs₂CO₃): This base is effective in deprotonating the N1 position of the indazole ring. The resulting indazolide anion is a soft nucleophile, which favors reaction at the N1 position.

-

Phenyl Trimethylammonium Iodide (PhMe₃NI): This reagent serves as a safe and convenient source of an electrophilic methyl group. Unlike highly toxic and volatile traditional methylating agents like methyl iodide or dimethyl sulfate, PhMe₃NI is a solid that is easier to handle.[3] The reaction proceeds via a direct SN2 displacement of N,N-dimethylaniline by the indazolide anion.[3] This method demonstrates excellent monoselectivity, as the introduction of the first methyl group sterically and electronically disfavors a second methylation event on the same molecule.[3][7]

Experimental Workflow Overview

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocols

Safety Precaution: These procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Hydrazine is highly toxic and corrosive. Phenyl trimethylammonium iodide and cesium carbonate are irritants.

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This protocol is adapted from analogous syntheses of substituted indazol-3-amines.[5]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,6-Dichlorobenzonitrile | 172.00 | 10.0 g | 58.1 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 14.5 mL | 291 | 5.0 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 50 mL | - | - |

Procedure:

-

To a suitable high-pressure reactor (e.g., a Parr reactor), add 2,6-dichlorobenzonitrile (10.0 g, 58.1 mmol).

-

Add 2-MeTHF (50 mL) to the reactor.

-

Carefully add hydrazine hydrate (14.5 mL, 291 mmol) to the mixture at room temperature.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to 105-110 °C and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

After completion, cool the reactor to room temperature. Caution: The reactor may be under pressure.

-

Carefully vent the reactor and open it in a fume hood.

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-chloro-1H-indazol-3-amine can be purified by recrystallization or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine

This protocol is based on selective N-methylation procedures for amides and indoles.[7]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Chloro-1H-indazol-3-amine | 167.59 | 5.0 g | 29.8 | 1.0 |

| Phenyl trimethylammonium iodide | 263.11 | 19.6 g | 74.5 | 2.5 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 19.4 g | 59.6 | 2.0 |

| Toluene | 92.14 | 130 mL | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-indazol-3-amine (5.0 g, 29.8 mmol).

-

Add cesium carbonate (19.4 g, 59.6 mmol) and phenyl trimethylammonium iodide (19.6 g, 74.5 mmol).

-

Add toluene (130 mL).

-

Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 100 mL of deionized water to the flask and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product should be purified by flash column chromatography on silica gel to isolate the desired 4-Chloro-1-methyl-1H-indazol-3-amine isomer.

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

-

The Chemical Synthesis of 2,6-Dichlorobenzonitrile: A Focus on Intermediates. Dacheng Industries. Available at: [Link]

- Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.

-

Dichlobenil. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). Available at: [Link]

-

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation. ResearchGate. Available at: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

- Production process for preparing chlorobenzonitrile through ammoxidation. Google Patents.

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]

-

dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

Application Notes and Protocols: 4-Chloro-1-methyl-1H-indazol-3-amine in Medicinal Chemistry

A Guided Exploration of a Privileged Scaffold

Abstract: The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure capable of interacting with a diverse range of biological targets. This guide focuses on the applications of 4-Chloro-1-methyl-1H-indazol-3-amine, a specific derivative within this important class of compounds. While direct, extensive public data on this exact molecule is limited, this document leverages data from closely related analogues and the broader 3-aminoindazole family to provide a comprehensive overview of its potential applications, particularly in the realm of kinase inhibition. We will explore the rationale behind its design, propose synthetic strategies, and provide detailed protocols for its theoretical application in drug discovery workflows, all grounded in established principles of medicinal chemistry.

Introduction: The Significance of the 3-Aminoindazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to mimic the interactions of these crucial biological building blocks. The 3-aminoindazole moiety, in particular, has proven to be an effective "hinge-binding" fragment in numerous kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent and selective inhibition.

The substitution pattern on the indazole ring plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The presence of a chlorine atom at the 4-position, as in our molecule of interest, can influence the electronic properties of the ring system and provide a vector for further chemical modification. The N-methylation at the 1-position can enhance metabolic stability and cell permeability, desirable traits for orally bioavailable drugs.

Derivatives of the 3-aminoindazole scaffold have found applications in a wide array of therapeutic areas, including oncology, inflammation, and virology.[1] A notable example is the HIV capsid inhibitor Lenacapavir, which incorporates a substituted 3-aminoindazole fragment, underscoring the therapeutic relevance of this chemical class.[2][3][4][5][6]

Rationale for Use in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 4-Chloro-1-methyl-1H-indazol-3-amine scaffold is an attractive starting point for the design of novel kinase inhibitors for several reasons:

-

Proven Hinge-Binding Motif: As previously mentioned, the 3-aminoindazole core is a well-established hinge-binder.

-

Vectors for Optimization: The primary amine at the 3-position serves as a convenient handle for the introduction of various side chains to explore interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The chloro and methyl groups also offer sites for modification.

-

Modulation of Physicochemical Properties: The specific substitution pattern can be fine-tuned to optimize properties such as solubility, lipophilicity, and metabolic stability.

The general workflow for utilizing this scaffold in a kinase inhibitor discovery program is depicted below:

Caption: A typical workflow for scaffold-based kinase inhibitor discovery.

Proposed Synthesis Protocol

Protocol 3.1: Synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine

Materials:

-

2-Fluoro-6-chlorobenzonitrile

-

Methylhydrazine

-

n-Butanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-chlorobenzonitrile (1 equivalent) and n-butanol (5-10 volumes).

-

Addition of Reagent: Add methylhydrazine (1.5-2 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure.

-

Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Chloro-1-methyl-1H-indazol-3-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Kinase Activity Assays

Once synthesized, 4-Chloro-1-methyl-1H-indazol-3-amine and its derivatives can be evaluated for their inhibitory activity against a panel of protein kinases. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

4-Chloro-1-methyl-1H-indazol-3-amine (or its derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Multichannel pipette or liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor (for 100% inhibition).

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

Add the kinase/substrate mix to each well of the plate.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The following table provides a hypothetical example of data that could be generated from such an assay for a derivative of 4-Chloro-1-methyl-1H-indazol-3-amine.

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 850 |

| Kinase C | >10,000 |

| Kinase D | 120 |

Structure-Activity Relationship (SAR) Studies

The initial screening results will guide the subsequent lead optimization phase. The goal of SAR studies is to systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties. For 4-Chloro-1-methyl-1H-indazol-3-amine, the primary point of modification would be the 3-amino group.

Caption: Key relationships explored in SAR studies.

Protocol 5.1: Amide Coupling for Library Synthesis

A common and versatile method for derivatizing the 3-amino group is through amide bond formation with a variety of carboxylic acids.

Materials:

-

4-Chloro-1-methyl-1H-indazol-3-amine

-

A library of diverse carboxylic acids (R-COOH)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for purification

Procedure:

-

Reaction Setup: In a reaction vial, dissolve the carboxylic acid (1.1 equivalents) in the chosen solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add a solution of 4-Chloro-1-methyl-1H-indazol-3-amine (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and perform a standard aqueous work-up and extraction as described in Protocol 3.1. Purify the resulting amide derivative by column chromatography or preparative HPLC.

Conclusion

4-Chloro-1-methyl-1H-indazol-3-amine represents a valuable, albeit under-characterized, building block for medicinal chemistry. Based on the well-established utility of the 3-aminoindazole scaffold, its primary application lies in the development of kinase inhibitors. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the potential of this compound and its derivatives in drug discovery programs. Further investigation is warranted to fully elucidate the specific biological targets and therapeutic potential of this promising scaffold.

References

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

-